molecular formula C22H20N4O2 B2453949 N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-52-2

N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2453949
CAS RN: 886903-52-2
M. Wt: 372.428
InChI Key: KYAFUYUJMCSTDC-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . Compounds with this core structure have been found to have various biological activities and are of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-b]pyridine ring system, along with various substituents including a 3,5-dimethylphenyl group, a phenyl group, and a carboxamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the carboxamide group could potentially undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, its solubility would be affected by the polar carboxamide group and the various aromatic rings .

Scientific Research Applications

1. Structural and Chemical Properties

  • Quiroga et al. (1999) explored the chemical structure and properties of related pyrazolo[3,4-b]pyridines. They discovered that these compounds prefer 2H-tautomers in solution and form various molecular structures such as hydrogen-bonded trimers and two-dimensional sheets based on their composition (Quiroga et al., 1999).

2. Synthesis Techniques

  • Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their research highlighted the versatility of these compounds in producing various heterocyclic structures (Rahmouni et al., 2014).

3. Potential Therapeutic Applications

  • A study by Yan et al. (2010) revealed the potential of a related compound, MK-5596, as a novel cannabinoid-1 receptor inverse agonist for treating obesity. This showcases the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in medical applications (Yan et al., 2010).

4. Experimental Investigations on Vibrational Spectra

  • Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related compounds. They provided a detailed description of the fundamentals of these compounds based on quantum mechanical force field calculations (Bahgat et al., 2009).

5. Antitumor Activities

  • Xin (2012) researched the antitumor activities of a related compound, demonstrating its potential efficacy in oncological treatments (Xin, 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activities. Pyrazolo[3,4-b]pyridine derivatives have been found to interact with various biological targets, including enzymes like Janus kinases .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-13-9-14(2)11-16(10-13)24-22(28)18-12-23-21-19(20(18)27)15(3)25-26(21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFUYUJMCSTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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